tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
Overview
Description
Tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
®-4-Boc-(3-Hydroxymethyl)morpholine, also known as ®-4-Boc-3-hydroxymethylmorpholine or tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate, is a compound used in the synthesis of morpholino nucleosides . The primary targets of this compound are nucleobases, which are key components of nucleic acids .
Mode of Action
The compound interacts with its targets through a condensation process under Lewis acid conditions . This interaction results in the formation of modified morpholino monomers .
Biochemical Pathways
The biochemical pathway involved in the action of ®-4-Boc-(3-Hydroxymethyl)morpholine starts with the synthesis of a common precursor, 6-hydroxymethyl-morpholine acetal . This precursor is synthesized via the oxirane ring opening of optically pure glycidol using N-nosyl aminoacetaldehyde as a nucleophile, followed by an O-benzoylation/ring-closure tandem reaction sequence . The resulting morpholino monomers can then be used in the synthesis of oligonucleotides .
Result of Action
The result of the compound’s action is the production of modified morpholino monomers . These monomers can be used in the synthesis of oligonucleotides, which regulate gene expression by interacting selectively with the RNA target . This can block the transfer of genetic information and, in turn, the production of degenerate proteins .
Action Environment
The action of ®-4-Boc-(3-Hydroxymethyl)morpholine can be influenced by various environmental factors. For example, the Lewis acid conditions under which the compound interacts with nucleobases can affect the efficiency of the condensation process . Additionally, the stability of the compound may be influenced by factors such as temperature and pH.
Biological Activity
Tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate is a morpholine derivative with significant potential in medicinal chemistry and biological research. This compound is characterized by its unique structural features, which contribute to its biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₉NO₄, and it has a molecular weight of 201.26 g/mol. The compound features a morpholine ring structure, which is known for its diverse reactivity and ability to interact with various biological targets.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. These interactions can lead to modulation of cellular pathways, influencing processes such as apoptosis, oxidative stress response, and metabolic regulation.
1. Antimicrobial Activity
Research indicates that morpholine derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as lead compounds in developing new antimicrobial agents.
Microbial Strain | Inhibition Zone (mm) | Reference |
---|---|---|
E. coli | 15 | |
S. aureus | 18 | |
P. aeruginosa | 12 |
2. Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study:
A study involving human breast cancer cells (MCF-7) reported that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis, such as cleaved PARP and caspase-3 activation .
3. Neuroprotective Effects
Preliminary research suggests that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The mechanism appears to involve the modulation of oxidative stress pathways and enhancement of neuronal survival under stress conditions.
Research Findings:
In a study assessing oxidative stress in neuronal cells exposed to toxic agents, this compound demonstrated a protective effect by reducing reactive oxygen species (ROS) levels and preserving mitochondrial function .
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds.
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
Tert-butyl morpholine-4-carboxylate | C₉H₁₉NO₄ | Lacks hydroxymethyl group | Limited antibacterial activity |
Tert-butyl 2-(hydroxymethyl)-3,3-dimethylmorpholine-4-carboxylate | C₁₂H₂₃NO₄ | Additional dimethyl groups | Enhanced antimicrobial activity |
Tert-butyl 4-(aminomethyl)morpholine-4-carboxylate | C₁₁H₂₃N₃O₄ | Contains amino group | Potential anticancer activity |
Properties
IUPAC Name |
tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(11)6-12/h8,12H,4-7H2,1-3H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQSXVGBMCJQAG-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@H]1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363823 | |
Record name | tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215917-99-0 | |
Record name | tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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